molecular formula C17H17N3O5S B2536587 (Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 476628-30-5

(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2536587
CAS RN: 476628-30-5
M. Wt: 375.4
InChI Key: WCAVNLCDXYUORL-QNTJTQIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Spectroscopic Analysis

Research on similar compounds, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, has been conducted to understand molecular weaker interactions through spectroscopic analysis. These studies use techniques like NMR, UV–Vis, FT-IR, and Mass spectroscopy to characterize the compounds and evaluate their geometric, spectral, and thermodynamic properties using Density Functional Theory (DFT). Such analyses help in understanding the electronic transitions, vibrational analyses, and potential energy distributions, which are crucial for identifying molecular interactions, including resonance-assisted hydrogen bonding in dimer formations (Singh et al., 2013).

Chemical Reactivity and Synthetic Applications

The reactivity of similar compounds, such as dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds, has been studied to understand their potential in synthetic applications. These studies explore the formation of various compounds through reactions with aromatic aldehydes and ketones, providing insights into the synthetic versatility of such compounds and their potential applications in organic synthesis (Alvarez-Ibarra et al., 1989).

Nonlinear Optical (NLO) Materials

Investigations into compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have highlighted their potential as nonlinear optical (NLO) materials. These studies focus on the characterization of these compounds and their electronic and vibrational properties to assess their suitability for NLO applications. The first hyperpolarizability values, a measure of the NLO response, are calculated to evaluate the potential of these compounds in NLO applications, indicating their attractiveness as materials for such technologies (Singh et al., 2014).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-4-25-16(22)15-11(2)19(3)17(26-15)18-14(21)10-7-12-5-8-13(9-6-12)20(23)24/h5-10H,4H2,1-3H3/b10-7+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAVNLCDXYUORL-XAHHDGSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate

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